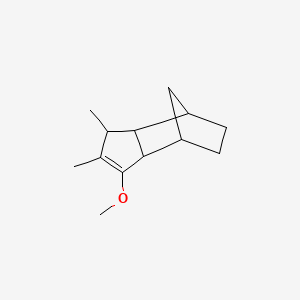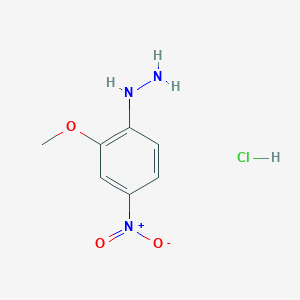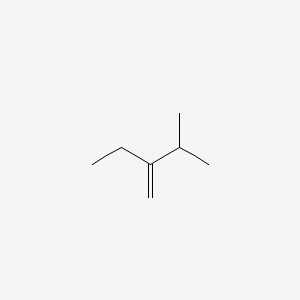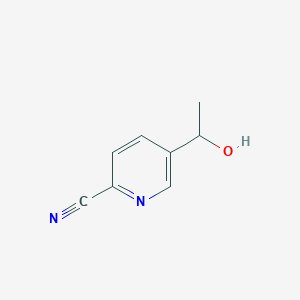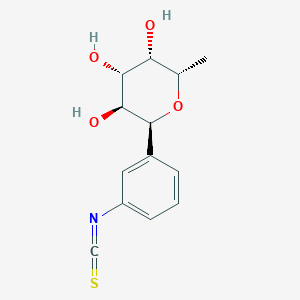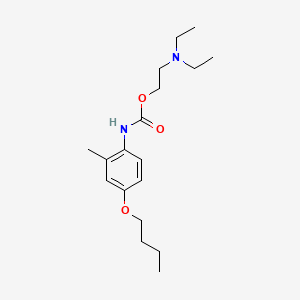
Cytidyl-3'-5'-uridine ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidyl-3’-5’-uridine ammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. It is composed of cytidine and uridine linked by a phosphate group, forming a dinucleotide structure. This compound is often used in research to study nucleic acid interactions and enzymatic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidyl-3’-5’-uridine ammonium salt typically involves the coupling of cytidine and uridine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where protected nucleosides are activated and coupled in the presence of a condensing agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Cytidyl-3’-5’-uridine ammonium salt may involve large-scale synthesis using automated synthesizers. These machines can efficiently couple nucleosides and purify the product through chromatographic techniques. The final product is then converted to its ammonium salt form for stability and ease of handling.
化学反応の分析
Types of Reactions
Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.
Substitution: Substitution reactions can introduce different functional groups to the nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.
科学的研究の応用
Cytidyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used to study nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is employed in the investigation of DNA and RNA processes, including replication, transcription, and translation.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
Cytidine-5’-monophosphate: A nucleotide involved in cellular metabolism.
Uridine-5’-monophosphate: Another nucleotide with roles in RNA synthesis.
Adenosine-3’-5’-cyclic monophosphate: A cyclic nucleotide involved in signal transduction.
Uniqueness
Cytidyl-3’-5’-uridine ammonium salt is unique due to its dinucleotide structure, which allows it to mimic natural nucleic acid sequences more closely. This makes it particularly useful in studying nucleic acid interactions and enzymatic processes.
特性
分子式 |
C18H27N6O13P |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChIキー |
DSJMSCIPLSPGIG-ZNFCZCJPSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


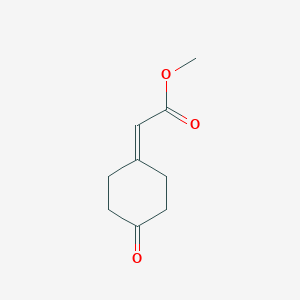
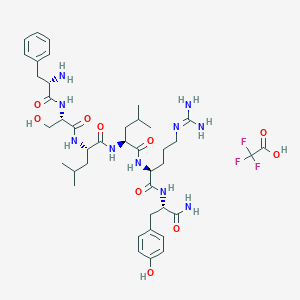
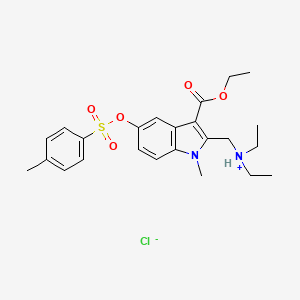
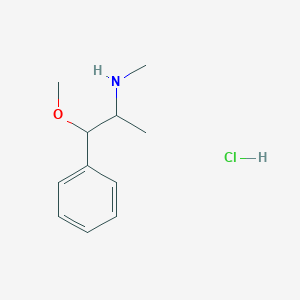
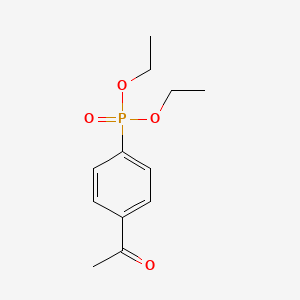
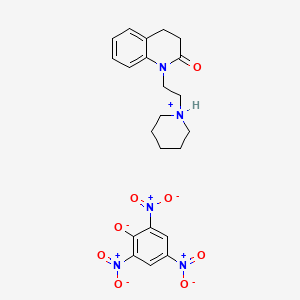
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
